L-METHIONINE (1-13C; METHYL-D3)
Description
Fundamental Principles of Stable Isotope Labeling in Biological Systems
The core principle of stable isotope labeling is the introduction of a "heavy" version of a molecule into a biological system. wikipedia.org This labeled compound behaves almost identically to its natural, "light" counterpart in biochemical reactions. diagnosticsworldnews.com As the labeled molecule is metabolized, the isotopic label is incorporated into downstream products. By analyzing the distribution and abundance of the isotope in various metabolites over time, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux), and understand how different metabolic networks are interconnected. nih.govcreative-proteomics.com This approach, often referred to as metabolic flux analysis, provides a dynamic picture of cellular metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. nih.govcreative-proteomics.com
Significance of L-Methionine in Cellular Metabolism and Biosynthesis
L-Methionine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. nih.gov Its roles in the body are multifaceted and crucial. Beyond its fundamental role as a building block for proteins, L-methionine is a central player in one-carbon metabolism. creative-proteomics.comnih.gov It is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. nih.gov This methylation is critical for regulating gene expression, protein function, and signaling pathways. Furthermore, the metabolic pathways of L-methionine are linked to the synthesis of other important compounds such as cysteine, taurine, and polyamines, which are essential for various physiological processes. nih.govwikipedia.org In plants, L-methionine also serves as a precursor to the plant hormone ethylene. nih.govnih.gov
Rationales for Positional Isotopic Labeling of L-Methionine (e.g., 1-¹³C; Methyl-D3)
The strategic placement of stable isotopes at specific positions within the L-methionine molecule, as in L-METHIONINE (1-¹³C; METHYL-D3), offers a significant advantage for detailed metabolic studies. This dual-labeling approach allows for the simultaneous and independent tracking of two different parts of the molecule:
¹³C at the carboxyl carbon (1-¹³C): This label primarily traces the path of the carbon backbone of methionine. It allows researchers to follow its incorporation into proteins or its catabolism through various pathways.
Deuterium (B1214612) (D3) on the methyl group (Methyl-D3): This label specifically tracks the fate of the methyl group. This is particularly important for studying methylation reactions, as the deuterated methyl group will be transferred from SAM to its various substrates.
By using this positionally labeled tracer, researchers can dissect the different metabolic fates of L-methionine from a single experiment, gaining a more comprehensive understanding of its complex roles in health and disease.
Overview of Research Paradigms Utilizing L-METHIONINE (1-¹³C; METHYL-D3)
The unique properties of L-METHIONINE (1-¹³C; METHYL-D3) make it a valuable tool in a variety of research areas. It is particularly powerful in metabolic flux analysis studies aimed at understanding the dynamics of one-carbon metabolism. Researchers can quantify the rates of protein synthesis, methylation, and transsulfuration pathways. For instance, studies have used labeled methionine to investigate the metabolic reprogramming that occurs in cancer cells, where methionine metabolism is often altered. Furthermore, this tracer can be used to study the biosynthesis of natural products that involve methylation steps and to explore the metabolic interplay between different cellular compartments. nih.gov
Interactive Data Table: Properties of L-METHIONINE (1-13C; METHYL-D3)
| Property | Value |
| Molecular Weight | 156.23 |
| Chemical Formula | C₄¹³CH₉D₃NO₂S |
| ¹³C Isotopic Purity | Typically ≥99% |
| Deuterium Isotopic Purity | Typically ≥98% |
| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR |
Interactive Data Table: Key Metabolic Fates of L-Methionine
| Metabolic Pathway | Key Intermediate/Product | Significance |
| Protein Synthesis | Methionyl-tRNA | Incorporation into polypeptide chains |
| Methionine Cycle | S-adenosylmethionine (SAM) | Universal methyl group donor |
| Transsulfuration Pathway | Cysteine | Synthesis of a non-essential amino acid and glutathione |
| Polyamine Synthesis | Decarboxylated SAM | Cell growth, proliferation, and differentiation |
| Ethylene Biosynthesis (Plants) | 1-aminocyclopropane-1-carboxylic acid (ACC) | Plant hormone production |
Properties
Molecular Weight |
153.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Preparation and Research Grade Characterization of L Methionine 1 13c; Methyl D3
Synthetic Methodologies for Isotopic Enrichment and Purity
The synthesis of L-METHIONINE (1-13C; METHYL-D3) requires precise chemical and enzymatic methods to ensure high isotopic enrichment and chemical purity.
A primary synthetic route involves the reaction of an isotopically labeled methylating agent with a suitable precursor. Specifically, IODOMETHANE-13C,D3 is reacted with L-HOMOCYSTEINE to yield the desired product. chemicalbook.com This chemical synthesis approach allows for the direct incorporation of the labeled methyl group.
Chemoenzymatic synthesis offers an alternative and often highly specific method. nih.gov In this approach, enzymes are utilized to catalyze key steps in the synthesis pathway, which can lead to high stereoselectivity and purity. For instance, enzymes like O-acetyl-L-homoserine sulfhydrolase (OAHS) can be employed to synthesize L-methionine analogues. nih.gov While not a direct synthesis of the dual-labeled compound, this highlights the potential of enzymatic methods in producing isotopically labeled amino acids.
Furthermore, microbial expression systems can be utilized. In such systems, microorganisms are cultured in media containing isotopically labeled precursors. For example, proteins can be labeled by providing ¹³C-ε-methionine to the growth medium. rsc.orgresearchgate.net This method is particularly useful for producing labeled proteins for structural studies by NMR spectroscopy.
Verification of Isotopic Purity and Atom % Enrichment
Ensuring the isotopic purity and the percentage of atomic enrichment is critical for the application of L-METHIONINE (1-13C; METHYL-D3) in quantitative studies. Several analytical techniques are employed for this verification.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. medchemexpress.com By analyzing the mass-to-charge ratio of the molecule, the incorporation of heavy isotopes can be precisely quantified. The mass shift of M+4 (one ¹³C and three D atoms) compared to the unlabeled L-Methionine confirms the successful labeling. sigmaaldrich.com High-resolution mass spectrometry can provide detailed information on the isotopic distribution within the molecule. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for verifying isotopic labeling. medchemexpress.comnih.gov ¹³C-NMR and ¹H-NMR can confirm the position and extent of ¹³C and deuterium (B1214612) incorporation, respectively. The use of methyl TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, in conjunction with specialized isotopic labeling, has significantly expanded the capabilities of NMR for studying large proteins. isotope.com
Commercial suppliers of L-METHIONINE (1-13C; METHYL-D3) typically provide a certificate of analysis specifying the isotopic purity, which is often ≥99 atom % for both ¹³C and Deuterium. sigmaaldrich.com
| Parameter | Typical Specification | Analytical Method |
| ¹³C Enrichment | ≥99 atom % | Mass Spectrometry, NMR Spectroscopy |
| Deuterium (D) Enrichment | ≥99 atom % | Mass Spectrometry, NMR Spectroscopy |
| Isotopic Purity | ≥98% | Mass Spectrometry |
Assessment of Chemical Purity for Controlled Experimental Conditions
The chemical purity of L-METHIONINE (1-13C; METHYL-D3) is as crucial as its isotopic enrichment to prevent interference in sensitive analytical applications.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for assessing chemical purity. acs.org This technique separates the target compound from any potential impurities, allowing for their quantification. Commercial preparations of this labeled amino acid typically have a chemical purity of ≥98% or higher. sigmaaldrich.comisotope.comisotope.com
The absence of unlabeled methionine and other related amino acids is a key aspect of chemical purity for isotopically labeled standards. lumiprobe.com Contaminants can interfere with the accurate quantification of the target analyte in complex mixtures.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC-UV |
| Form | White to off-white powder | Visual Inspection |
| Optical Activity | [α]20/D +23.1°, c = 1 in 1 M HCl | Polarimetry |
Considerations for Maintaining Isotope and Chemical Integrity in Storage and Handling
Proper storage and handling are paramount to preserve the isotopic and chemical integrity of L-METHIONINE (1-13C; METHYL-D3).
Storage: The compound should be stored at room temperature, protected from light and moisture. isotope.comisotope.comisotope.com For long-term storage, especially to prevent oxidation, it is recommended to store the compound in a desiccated, oxygen-free environment, for example, by freeze-drying and storing at ≤ –20 °C under an inert atmosphere. osti.gov
Handling: Methionine is susceptible to oxidation, which can convert it to methionine sulfoxide. nih.gov This is a significant concern as it can compromise the accuracy of experimental results. Therefore, it is crucial to handle the compound in a manner that minimizes exposure to oxidizing agents and atmospheric oxygen. When preparing solutions, using de-gassed solvents is advisable. For applications in mass spectrometry-based assays, it is recommended to use the highest possible isotopic purity of labeled amino acids (>99% enrichment per isotope). nih.gov
Following these guidelines ensures that the high quality of the isotopically labeled compound is maintained from synthesis to its final application in research.
Metabolic Flux Analysis and Pathway Elucidation Using L Methionine 1 13c; Methyl D3
The Methionine Cycle and its Intermediates
The methionine cycle is a central metabolic hub that governs the fate of methionine, an essential amino acid. regulations.gov This cycle is responsible for the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. nih.govcaldic.com The use of L-METHIONINE (1-13C; METHYL-D3) enables a detailed examination of the kinetics of this cycle and its key intermediates.
S-Adenosylmethionine (SAM) Biosynthesis and Turnover Dynamics
S-Adenosylmethionine (SAM) is synthesized from methionine and ATP in a reaction catalyzed by methionine adenosyltransferase (MAT). nih.govfrontiersin.org As the primary methyl donor in the cell, SAM is crucial for the methylation of DNA, RNA, proteins, and other small molecules. caldic.comfrontiersin.org The turnover of SAM is tightly regulated to meet the cell's demand for methylation.
The use of L-METHIONINE (1-13C; METHYL-D3) allows for the direct measurement of SAM biosynthesis and turnover. When this tracer is introduced into a biological system, the labeled methionine is converted to labeled SAM, which will carry both the ¹³C and the D3 labels. By tracking the appearance and disappearance of the labeled SAM isotopologues over time, researchers can calculate the rate of SAM synthesis and its subsequent utilization in transmethylation reactions. nih.gov This approach provides a dynamic view of how cells regulate SAM pools in response to various physiological and pathological conditions.
| Parameter | Description | Method of Measurement |
| SAM Biosynthesis Rate | The rate at which new SAM molecules are synthesized from methionine and ATP. | Measured by the rate of incorporation of the ¹³C and D3 labels from L-METHIONINE (1-13C; METHYL-D3) into the SAM pool. |
| SAM Turnover Rate | The rate at which the SAM pool is utilized, primarily through transmethylation reactions. | Determined by the rate of disappearance of the labeled SAM and the appearance of labeled S-adenosylhomocysteine (SAH). |
S-Adenosylhomocysteine (SAH) Formation and Hydrolysis Kinetics
Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of most methyltransferases and must be efficiently removed to prevent feedback inhibition of methylation reactions. nih.govnih.gov SAH is hydrolyzed to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase (SAHH). nih.govresearchgate.net
When L-METHIONINE (1-13C; METHYL-D3) is used, the resulting SAM will be labeled. After the methyl group (containing the D3 label) is transferred, the resulting SAH will only contain the ¹³C label. This differential labeling allows for the precise measurement of the flux from SAM to SAH. The kinetics of SAH hydrolysis can then be determined by monitoring the disappearance of ¹³C-labeled SAH and the appearance of ¹³C-labeled homocysteine. researchgate.net This provides critical insights into the efficiency of the SAH clearance mechanism, which is vital for maintaining cellular methylation capacity.
| Process | Reactant (Isotopologue) | Product (Isotopologue) | Enzyme | Kinetic Parameter |
| SAH Formation | S-Adenosylmethionine (¹³C, D3) | S-Adenosylhomocysteine (¹³C) | Methyltransferases | Rate of transmethylation |
| SAH Hydrolysis | S-Adenosylhomocysteine (¹³C) | Homocysteine (¹³C) + Adenosine | SAH Hydrolase | Rate of SAH clearance |
Homocysteine Remethylation Pathways
Homocysteine, formed from the hydrolysis of SAH, stands at a critical metabolic crossroads. It can either be directed towards the transsulfuration pathway for cysteine synthesis or be remethylated back to methionine, thus completing the methionine cycle. regulations.govnih.gov There are two primary pathways for homocysteine remethylation. The use of L-METHIONINE (1-13C; METHYL-D3) allows for the quantification of the relative contributions of these two pathways. physiology.org
One major pathway for homocysteine remethylation is dependent on the folate cycle. In this pathway, the enzyme methionine synthase utilizes a methyl group from 5-methyltetrahydrofolate (5-MTHF) to remethylate homocysteine to methionine. nih.govnih.gov This reaction requires vitamin B12 as a cofactor. nih.gov When tracing with L-METHIONINE (1-13C; METHYL-D3), the homocysteine generated from transmethylation will be labeled with ¹³C. If this ¹³C-homocysteine is remethylated by the folate-dependent pathway, it will acquire an unlabeled methyl group from 5-MTHF, resulting in the formation of ¹³C-methionine. By measuring the rate of formation of this specific isotopologue, the flux through the folate-dependent remethylation pathway can be quantified. physiology.org
The second major pathway for homocysteine remethylation utilizes betaine (B1666868) as the methyl donor, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). physiology.orgnih.gov This pathway is particularly active in the liver and kidneys. researchgate.net Similar to the folate-dependent pathway, when ¹³C-homocysteine is remethylated using a methyl group from betaine, it will also produce ¹³C-methionine. Therefore, the total rate of remethylation is determined by the total production of ¹³C-methionine from ¹³C-homocysteine. By independently measuring the folate-dependent flux (for instance, by using a co-tracer like ¹³C-serine), the contribution of the betaine-dependent pathway can be calculated by subtracting the folate-dependent flux from the total remethylation flux. physiology.org
| Remethylation Pathway | Methyl Donor | Key Enzyme | Product from ¹³C-Homocysteine |
| Folate-Dependent | 5-Methyltetrahydrofolate | Methionine Synthase | ¹³C-Methionine |
| Betaine-Dependent | Betaine | Betaine-Homocysteine Methyltransferase | ¹³C-Methionine |
Transmethylation Reactions and Methyl Group Transfer Dynamics
Transmethylation reactions involve the transfer of a methyl group from SAM to a wide variety of acceptor molecules, including DNA, RNA, proteins, and small metabolites. nih.govresearchgate.net These reactions are fundamental to numerous cellular processes, such as epigenetic regulation, signal transduction, and biosynthesis. The dual-labeling of L-METHIONINE (1-13C; METHYL-D3) provides a unique advantage in studying these dynamics.
Quantitative Flux of Methyl Groups to Macromolecular Acceptors (e.g., Nucleic Acids, Proteins, Lipids)
The methyl group of methionine, in the form of S-adenosylmethionine (SAM), is the primary methyl donor for the methylation of a wide array of macromolecules, including DNA, RNA, proteins, and lipids. Using L-METHIONINE (1-13C; METHYL-D3), the labeled methyl group (13CD3) can be traced into these macromolecules. Mass spectrometry-based techniques can then quantify the incorporation of this heavy-labeled methyl group, providing a direct measure of the flux of methyl groups to these acceptors.
Research has shown that the rate of protein methylation is closely linked to the rate of protein synthesis, suggesting that newly synthesized proteins are the primary substrates for methylation. nih.gov Studies using labeled methionine have demonstrated that in various tissues, protein methylation is an active process, and its rate can be influenced by factors that affect protein synthesis. nih.gov For instance, the inhibition of protein synthesis with puromycin (B1679871) leads to a corresponding decrease in protein methylation. nih.gov
| Macromolecule | Role of Methylation | Research Finding |
| Nucleic Acids (DNA, RNA) | Gene expression regulation, stability. | Methylation patterns are crucial for epigenetic control. |
| Proteins | Regulation of protein function, signaling. | Newly synthesized proteins are primary targets for methylation. nih.gov |
| Lipids (Phospholipids) | Membrane structure and function. | Methionine-derived methyl groups are required for phospholipid synthesis. biorxiv.org |
Tracing Methyl Group Incorporation into Small Molecules (e.g., Creatine, Epinephrine)
The methyl group from SAM is also essential for the synthesis of numerous small molecules with vital physiological roles. By employing L-METHIONINE (1-13C; METHYL-D3), the transfer of the labeled methyl group to these small molecules can be monitored, allowing for the quantification of their synthesis rates.
For example, the synthesis of creatine, a molecule crucial for energy buffering in muscle and brain, requires a methyl group from SAM. Similarly, the conversion of norepinephrine (B1679862) to epinephrine (B1671497) in the adrenal medulla is a methylation reaction. Isotope tracing studies can elucidate the dynamics of these pathways under different physiological conditions.
| Small Molecule | Function | Pathway |
| Creatine | Energy storage in muscle and brain. | Guanidinoacetate N-methyltransferase |
| Epinephrine | Hormone and neurotransmitter. | Phenylethanolamine N-methyltransferase |
Stereochemical Specificity of Enzymatic Transmethylation
Enzymatic transmethylation reactions are characterized by a high degree of stereochemical specificity. Studies using isotopically labeled substrates have been instrumental in elucidating the mechanisms of these reactions. For instance, research on methionyl-tRNA synthetase using [18O2]methionine and adenosine 5'-[(R)-alpha-17O]triphosphate demonstrated that the activation of methionine proceeds with an inversion of configuration at the alpha-phosphorus atom. nih.gov This finding supports an associative 'in-line' nucleotidyl transfer mechanism. nih.gov The use of L-METHIONINE (1-13C; METHYL-D3) can further probe the stereochemical course of methyl transfer reactions catalyzed by various methyltransferases.
Transsulfuration Pathway Regulation and Cysteine Biosynthesis
The transsulfuration pathway is a critical metabolic route that connects methionine metabolism with cysteine biosynthesis. nih.govresearchgate.net This pathway is essential for maintaining sulfur amino acid homeostasis and for the production of important downstream molecules like glutathione. researchgate.netnih.gov L-METHIONINE (1-13C; METHYL-D3) is a valuable tool for investigating the flux through and regulation of this pathway.
Activity of Cystathionine (B15957) Beta-Synthase (CBS) and Gamma-Lyase (CTH)
Cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CTH, also known as CSE) are the two key enzymes of the transsulfuration pathway. nih.govnih.gov CBS catalyzes the condensation of homocysteine (derived from methionine) and serine to form cystathionine. wikipedia.org CTH then cleaves cystathionine to produce cysteine, ammonia, and α-ketobutyrate. wikipedia.org
The activity of these enzymes can be assayed using stable isotope-labeled substrates. For instance, a method has been developed to measure CBS activity in plasma using a stable isotope-labeled serine substrate and quantifying the product, labeled cystathionine, by LC-MS/MS. nih.gov Similarly, by feeding cells L-METHIONINE (1-13C; METHYL-D3), the flux through the transsulfuration pathway can be determined by measuring the isotopic enrichment in cysteine and its downstream products.
| Enzyme | Reaction Catalyzed | Cofactor |
| Cystathionine Beta-Synthase (CBS) | Homocysteine + Serine → Cystathionine | Pyridoxal 5'-phosphate (PLP), Heme nih.govnih.gov |
| Cystathionine Gamma-Lyase (CTH/CSE) | Cystathionine → Cysteine + α-ketobutyrate + NH3 | Pyridoxal 5'-phosphate (PLP) wikipedia.org |
Interconnections and Regulatory Control between the Methionine Cycle and Transsulfuration
The methionine cycle and the transsulfuration pathway are intricately linked at the metabolic junction of homocysteine. researchgate.net Homocysteine can either be remethylated back to methionine, thus completing the methionine cycle, or it can enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.gov The partitioning of homocysteine between these two fates is tightly regulated.
S-adenosylmethionine (SAM), the product of the methionine cycle, acts as an allosteric activator of CBS. wikipedia.org This means that when methionine and SAM levels are high, the transsulfuration pathway is stimulated to convert excess homocysteine to cysteine. Conversely, when SAM levels are low, CBS activity decreases, and homocysteine is preferentially remethylated to methionine. This regulatory mechanism ensures that the cellular demands for both methylation and cysteine are met.
Investigating Protein Synthesis and Degradation Rates
L-METHIONINE (1-13C; METHYL-D3) is a valuable tracer for studying the dynamics of protein turnover, encompassing both protein synthesis and degradation. By introducing the labeled methionine into a cell culture or organism, the rate of its incorporation into newly synthesized proteins can be measured over time. nih.govnih.gov This provides a direct measure of the rate of protein synthesis. embopress.org
Simultaneously, the decay of the isotopic label from the total protein pool can be monitored, which reflects the rate of protein degradation. nih.govembopress.org Combining these measurements allows for a comprehensive analysis of protein homeostasis. Studies have shown that protein synthesis rate is a predominant regulator of protein expression levels. embopress.org
Quantitative proteomics approaches, often coupled with stable isotope labeling, have revealed that proteins within the same macromolecular complex tend to have similar synthesis and degradation rates. embopress.org This suggests a coordinated regulation of the turnover of protein complexes.
| Process | Measurement | Key Finding |
| Protein Synthesis | Rate of labeled methionine incorporation into proteins. | Protein synthesis rate is a major determinant of protein expression levels. embopress.org |
| Protein Degradation | Rate of decay of labeled methionine from the protein pool. | Components of protein complexes often exhibit coordinated degradation. embopress.org |
Direct Incorporation of Labeled Methionine into Nascent Proteins
The direct measurement of the rate of protein synthesis is a fundamental application of L-METHIONINE (1-13C; METHYL-D3). When introduced into a biological system, this labeled methionine is utilized by the cellular machinery for the synthesis of new proteins. By tracking the incorporation of the 13C and deuterium (B1214612) labels into the protein pool over time, researchers can calculate the fractional synthetic rate (FSR) of proteins.
In a study utilizing C2C12 myotubes, the incorporation of [methyl-D3]-13C-methionine into cellular protein was observed to increase in a non-linear fashion over a 48-hour period, reaching an enrichment of 8.5 ± 0.1%. researchgate.net The fractional synthetic rate of proteins was highest at 6 hours post-media change and then gradually declined. researchgate.net This method provides a dynamic and quantitative measure of protein synthesis in response to various stimuli or conditions. The use of L-methionine labeled at the methyl group is also common for isotopic labeling of methionine residues in proteins for nuclear magnetic resonance (NMR) spectroscopy studies. fishersci.comsigmaaldrich.com
Table 1: Fractional Synthetic Rate (FSR) in C2C12 Myotubes
| Time (hours) | FSR (%/h) |
| 4 | 2.2 ± 0.1 |
| 6 | 2.6 ± 0.1 |
| 48 | 1.4 ± 0.01 |
Data adapted from a study on C2C12 myotubes incubated with [methyl-D3]-13C-methionine. researchgate.net
Indirect Measurement of Protein Breakdown via Labeled Methylhistidine Release
Complementing the measurement of protein synthesis, L-METHIONINE (1-13C; METHYL-D3) can also be used to indirectly quantify protein breakdown. The methyl group of methionine, provided via S-adenosyl-L-methionine (SAM), is used to post-translationally modify histidine residues in certain proteins, forming methylhistidine. Upon the degradation of these proteins, methylhistidine is released and not reutilized for protein synthesis.
By pre-labeling the methyl donor pool with [methyl-D3]-13C-methionine, the subsequent release of labeled methylhistidine into the culture medium or circulation serves as an index of the rate of protein breakdown. In C2C12 myotubes, following an initial incubation with the labeled methionine, an increase in the appearance of [methyl-D3]-3-methylhistidine in the cell culture media was observed over time. researchgate.net The fractional breakdown rate (FBR) remained relatively constant between 4 and 8 hours but increased by 48 hours. researchgate.net This approach allows for the simultaneous assessment of both protein synthesis and breakdown, providing a comprehensive picture of protein turnover.
Table 2: Fractional Breakdown Rate (FBR) in C2C12 Myotubes
| Time (hours) | FBR (%/h) |
| 4 | 2.3 ± 0.3 |
| 8 | 2.2 ± 0.2 |
| 48 | 4.8 ± 0.2 |
Data adapted from a study measuring the release of [methyl-D3]-methylhistidine from C2C12 myotubes. researchgate.net
Application in Diverse Biological Systems and Models
The versatility of L-METHIONINE (1-13C; METHYL-D3) as a tracer extends to a wide array of biological systems, from simple microbes to complex mammalian models.
Characterization of Metabolic Fluxes in Microbial Systems (e.g., E. coli, Saccharomyces cerevisiae)
In microbial systems, this labeled methionine is instrumental in metabolic flux analysis (MFA). MFA studies in Escherichia coli have aimed to understand and optimize the production of L-methionine. nih.gov By tracing the flow of the 13C label, researchers can map the activity of different metabolic pathways. For instance, studies have shown that in E. coli, a high flux through the TCA cycle is characteristic of optimal methionine production. nih.gov
Similarly, in Saccharomyces cerevisiae, 13C-MFA has been employed to investigate the production of S-adenosyl-L-methionine (SAM), a crucial methyl donor. brandeis.edunih.gov These studies have revealed that high SAM-producing strains of yeast exhibit increased flux through the tricarboxylic acid (TCA) cycle and enhanced ATP regeneration. brandeis.edunih.gov Furthermore, research has demonstrated that using ethanol (B145695) as a carbon source can boost intracellular SAM content by significantly increasing the metabolic fluxes in the TCA cycle and glyoxylate (B1226380) shunt. nih.govresearchgate.net
Analysis of Methionine Metabolism in Mammalian Cell Cultures and Primary Cells
In mammalian cells, L-METHIONINE (1-13C; METHYL-D3) is used to dissect the intricacies of one-carbon metabolism, which is central to numerous cellular processes including nucleotide synthesis, methylation reactions, and redox homeostasis. isotope.com Studies in mammalian cell cultures, such as C2C12 myotubes, have provided quantitative data on protein synthesis and breakdown rates, as previously discussed. researchgate.net The ability to trace the labeled methyl group provides specific insights into transmethylation pathways.
Tracer Studies in Invertebrate Model Organisms (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a powerful model organism for studying aging and metabolism. While specific studies utilizing L-METHIONINE (1-13C; METHYL-D3) in C. elegans are emerging, the principles of tracer methodology are applicable. Such studies would allow for the in vivo tracking of methionine metabolism and its influence on lifespan and stress resistance in this invertebrate model.
Ex Vivo Organ and Tissue Perfusion Studies
Ex vivo organ perfusion systems provide a platform to study organ-specific metabolism in a controlled environment. The liver, being a central hub for metabolism, is a key organ of interest. nih.gov By perfusing an isolated liver with a medium containing L-METHIONINE (1-13C; METHYL-D3), researchers can investigate hepatic methionine metabolism, including its roles in protein synthesis, transsulfuration, and the production of SAM. This approach can help in assessing organ viability for transplantation and understanding the metabolic responses of organs to various physiological and pathological conditions. nih.gov
In Vivo Tracer Applications in Non-Human Mammalian Models
The use of stable, non-radioactive isotope tracers has revolutionized the study of metabolic pathways in living organisms. In non-human mammalian models, such as rodents and primates, these tracers allow for the detailed investigation of metabolic fluxes under various physiological and pathological conditions. The dual-labeled compound L-METHIONINE (1-13C; METHYL-D3) is a powerful tool in this field, offering the ability to simultaneously trace the fate of both the carboxyl group and the methyl group of methionine. This provides a more comprehensive picture of methionine's diverse metabolic roles, including protein synthesis, transmethylation reactions, and its contribution to the transsulfuration pathway.
In a typical in vivo study, a non-human mammalian model would be administered L-METHIONINE (1-13C; METHYL-D3). Subsequently, tissue and plasma samples would be collected over time. Using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the incorporation of the 13C and D3 labels into various downstream metabolites can be quantified.
The 1-13C label on the carboxyl group primarily serves as a tracer for the incorporation of methionine into proteins. By measuring the enrichment of 13C in protein-bound methionine, researchers can calculate the rate of protein synthesis. The METHYL-D3 label, on the other hand, is used to trace the flux through transmethylation pathways. Methionine is first converted to S-adenosylmethionine (SAM), the universal methyl donor. When SAM donates its labeled methyl group to an acceptor molecule, the resulting product becomes labeled with deuterium. This allows for the quantification of the flux towards the synthesis of numerous methylated compounds, including creatine, phospholipids, and methylated DNA and RNA.
Furthermore, by tracking the fate of the homocysteine backbone after the demethylation of SAM, the relative activities of the remethylation and transsulfuration pathways can be assessed. The remethylation pathway regenerates methionine, while the transsulfuration pathway leads to the synthesis of cysteine and subsequently glutathione, a key antioxidant.
Detailed Research Findings
While specific studies utilizing L-METHIONINE (1-13C; METHYL-D3) in non-human mammalian models are not widely documented in publicly available literature, the principles of its application can be illustrated through hypothetical data. For instance, in a study investigating the effects of a specific diet on liver metabolism in a rodent model, the administration of this tracer could yield valuable insights. The data would likely show the distribution of the 13C and D3 labels across various metabolic pools, indicating shifts in metabolic pathway activity in response to the dietary intervention.
Below is a representative data table illustrating the type of results that could be obtained from such a study. The table shows the hypothetical enrichment of the 13C and D3 labels in key metabolites in the liver of a rodent model under a control diet versus a high-fat diet.
Table 1: Hypothetical Isotopic Enrichment in Liver Metabolites
| Metabolite | Isotopic Label | Control Diet (% Enrichment) | High-Fat Diet (% Enrichment) |
| Protein-Bound Methionine | 1-13C | 5.2 ± 0.4 | 3.8 ± 0.5 |
| S-adenosylmethionine (SAM) | METHYL-D3 | 12.5 ± 1.1 | 10.1 ± 0.9 |
| S-adenosylhomocysteine (SAH) | Backbone | 8.3 ± 0.7 | 6.5 ± 0.6 |
| Creatine | METHYL-D3 | 2.1 ± 0.2 | 1.5 ± 0.3 |
| Cysteine | Backbone | 3.4 ± 0.3 | 4.5 ± 0.4 |
| Glutathione (GSH) | Backbone | 4.1 ± 0.4 | 5.2 ± 0.5 |
By providing such detailed quantitative data on metabolic fluxes, the use of L-METHIONINE (1-13C; METHYL-D3) in non-human mammalian models holds significant promise for advancing our understanding of metabolic regulation in health and disease.
Advanced Analytical Methodologies for L Methionine 1 13c; Methyl D3 Tracing
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Comprehensive Metabolite Analysis
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) is a powerful platform for the comprehensive analysis of metabolites derived from L-METHIONINE (1-13C; METHYL-D3). nih.gov This technique allows for the separation, identification, and quantification of a wide array of downstream metabolites in complex biological matrices such as plasma, cells, and urine. nih.gov The high resolution of the mass spectrometer enables the accurate determination of the mass of the intact peptide and its fragments, which is crucial for identifying the incorporation of the ¹³C and D₃ labels. acs.org
In a typical workflow, a biological sample is processed and the metabolites are separated using liquid chromatography. The eluting compounds are then ionized and analyzed by the mass spectrometer. For L-METHIONINE (1-13C; METHYL-D3), the mass shift of +4 Da compared to the unlabeled methionine allows for its clear distinction. sigmaaldrich.com Furthermore, the fragmentation pattern (MS/MS) provides information on the location of the labels within the metabolite, confirming the metabolic pathways involved. For instance, the detection of a ¹³C-labeled carboxyl group and a D₃-labeled methyl group in a downstream metabolite would confirm its origin from the administered tracer.
Key Research Findings from LC-HRMS/MS Studies:
Metabolic Flux Analysis: LC-HRMS/MS is instrumental in metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. By tracking the incorporation of ¹³C and D₃ into various metabolites over time, researchers can build models of cellular metabolism. nih.gov
Subcellular Metabolism: The analysis of peptides containing labeled methionine can reveal insights into organelle-specific amino acid pools and protein synthesis. acs.org
Disease Biomarker Discovery: This technique is used to identify and quantify diagnostic biomarkers in diseases related to methionine metabolism. nih.gov
Table 1: Example of Metabolites Traced using LC-HRMS/MS with L-METHIONINE (1-13C; METHYL-D3)
| Metabolite | Expected Mass Shift (Da) | Information Gained |
| S-Adenosylmethionine (SAM) | +4 | Rate of methionine activation |
| S-Adenosylhomocysteine (SAH) | +3 (loss of D₃-methyl) | Methylation reactions |
| Homocysteine | +1 (loss of D₃-methyl and ¹³C-carboxyl) | Transsulfuration pathway activity |
| Cysteine | +1 | Transsulfuration pathway activity |
| Glutathione | Variable | Incorporation into antioxidant defenses |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acid Isotopic Enrichment
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for analyzing the isotopic enrichment of amino acids, including L-methionine. acs.org To make the amino acids volatile for GC analysis, a two-step derivatization process is typically required. mdpi.com This often involves esterification of the carboxyl group followed by acylation of the amino group. mdpi.com
For L-METHIONINE (1-13C; METHYL-D3), GC-MS can be used to determine the isotopic enrichment in protein hydrolysates. After protein extraction and hydrolysis, the resulting amino acids are derivatized and injected into the GC-MS system. The mass spectrometer then detects the different isotopologues of the derivatized methionine, allowing for the calculation of the percentage of the labeled form present. This information is crucial for understanding protein turnover and synthesis rates.
Recent studies have focused on validating GC-MS-based approaches for positional ¹³C analysis in trimethylsilyl (B98337) (TMS) derivatives of amino acids, which can provide more detailed information about metabolic pathways. mdpi.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Step | Reagent | Functional Group Targeted |
| Esterification | Methanol/HCl or CD₃OD | Carboxyl group |
| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Amino group |
| Silylation | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Multiple functional groups |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is the gold standard for the absolute quantification of metabolites. In this method, a known amount of an isotopically labeled internal standard, in this case, L-METHIONINE (1-13C; METHYL-D3), is added to a sample. medchemexpress.com The labeled standard is chemically identical to the endogenous analyte but has a different mass.
By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard using a mass spectrometer, the exact concentration of the analyte in the original sample can be determined with high accuracy and precision. The use of a stable isotope-labeled internal standard corrects for any sample loss during preparation and for variations in instrument response. This technique is particularly important in clinical chemistry and metabolomics for the accurate measurement of metabolite concentrations. isotope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches
Nuclear magnetic resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure and dynamics of molecules in solution.
¹³C-NMR for Carbon Backbone and Methyl Group Tracing
¹³C-NMR spectroscopy is a key technique for tracing the fate of the ¹³C label in L-METHIONINE (1-13C; METHYL-D3). nih.govspectralservice.de Since the natural abundance of ¹³C is low (about 1.1%), the introduction of a ¹³C-labeled substrate significantly enhances the signal from the labeled carbon atom, allowing its path through metabolic pathways to be followed. spectralservice.de
In the context of L-METHIONINE (1-13C; METHYL-D3), the ¹³C label is located at the carboxyl carbon (C-1). However, the technique is more broadly used with ¹³C-methyl-labeled methionine to study protein structure and dynamics. nih.govnih.gov The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, providing information about the chemical structure of the metabolites into which the labeled carbon is incorporated. spectralservice.de Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹³C nucleus with its attached protons, aiding in the identification of labeled metabolites. nih.gov
Table 3: Representative ¹³C Chemical Shifts for L-Methionine
| Carbon Atom | Chemical Shift (ppm) |
| Cα (C-2) | ~55 |
| Cβ (C-3) | ~30 |
| Cγ (C-4) | ~31 |
| ε-CH₃ (Methyl) | ~15 |
| COOH (Carboxyl) | ~174 |
Note: Chemical shifts can vary depending on the solvent and pH.
Deuterium (B1214612) (²H) NMR for Methyl Group Dynamics and Specificity
Deuterium (²H) NMR spectroscopy provides a unique window into the dynamics and specificity of the methyl group of L-METHIONINE (1-13C; METHYL-D3). nih.gov The deuterium nucleus has a nuclear spin of 1 and its NMR signal is sensitive to molecular motion and the local environment.
By monitoring the ²H NMR signal of the D₃-methyl group, researchers can study the rotational dynamics of the methyl group in different metabolic states. This can provide insights into enzyme-substrate interactions and the flexibility of protein side chains. utoronto.ca Furthermore, the presence of the deuterium label can be used to confirm the transfer of the methyl group in methylation reactions. The combination of ¹³C and ²H labeling in the same molecule allows for a multi-faceted investigation of methionine metabolism, providing complementary information to that obtained from mass spectrometry. utoronto.ca The use of deuterium labeling can also simplify ¹H and ¹³C NMR spectra of large proteins by reducing the number of proton signals and sharpening the remaining ones, a technique known as deuteration. nih.govutoronto.ca
Methyl-TROSY NMR Spectroscopy for Large Protein Systems
The application of NMR spectroscopy to proteins and protein complexes of high molecular weight has been historically challenging due to rapid signal decay and spectral overlap. ucl.ac.uk The development of methyl-transverse relaxation-optimized spectroscopy (TROSY) has revolutionized the study of large biomolecular systems, extending the size limit to assemblies of mega-dalton size. ucl.ac.uknih.gov
Methyl-TROSY leverages the unique relaxation properties of methyl (–CH3) groups. nih.gov Methyl groups are excellent probes for several reasons:
They are frequently found in the hydrophobic cores of proteins and at the interfaces of molecular complexes, making them ideal reporters of structure and dynamics. nih.gov
The signals from the three equivalent protons in a methyl group enhance sensitivity compared to other probes. nih.gov
Methyl groups are intrinsically suited for TROSY experiments, which select for slowly relaxing coherence pathways, resulting in significantly sharper signals and higher quality spectra for large molecules. ucl.ac.uknih.govethz.ch
The standard and most robust methyl-TROSY approach involves the specific incorporation of protonated, 13C-labeled methyl groups (¹³CH₃) into an otherwise highly deuterated (U-²H), ¹²C protein background. ucl.ac.ukethz.ch This selective labeling is achieved by adding specific isotopically labeled precursors to the growth medium. For methionine, [ε-¹³C]-L-methionine is commonly used to label the terminal methyl group. ucl.ac.ukresearchgate.net This labeling strategy minimizes dipolar relaxation pathways that lead to line broadening, which is a major obstacle in studying large proteins. ucl.ac.uk
While the compound L-METHIONINE (1-13C; METHYL-D3) provides valuable isotopic labels, its specific labeling pattern (with a deuterated methyl group, -CD₃) is not suited for the conventional ¹H-¹³C methyl-TROSY experiment, which fundamentally relies on exploiting the dipole-dipole interactions within a ¹³C¹H₃ spin system to achieve relaxation benefits. ethz.ch However, related isotopomers, such as ¹³CHD₂, are highly valuable for relaxation experiments designed to probe protein dynamics. nih.gov Deep neural network-based processing of NMR data is an emerging technique that may allow high-quality spectra to be obtained from protonated, uniformly ¹³C-labeled samples, potentially providing an alternative to deuteration and specific labeling in the future. biorxiv.org
Mechanistic Enzymatic Studies with L Methionine 1 13c; Methyl D3
Elucidation of Enzyme Reaction Mechanisms and Catalytic Intermediates
The use of L-METHIONINE (1-13C; METHYL-D3) is instrumental in deciphering the step-by-step processes of enzyme-catalyzed reactions. By following the transfer and incorporation of the labeled atoms, scientists can identify transient intermediates, understand conformational changes in the enzyme, and map the flow of substrates to products. The distinct mass shift (M+4) created by the combined ¹³C and D₃ labels on the methyl group, along with the M+1 shift from the carboxyl ¹³C, allows for clear differentiation from the unlabeled endogenous molecules. sigmaaldrich.com
Methionine Adenosyltransferase (MAT) is a critical enzyme that catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM). SAM is the primary methyl group donor for a vast number of biological methylation reactions. medchemexpress.com By supplying L-METHIONINE (1-13C; METHYL-D3) to a system, researchers can generate SAM with a heavily labeled methyl group.
The kinetics of the MAT enzyme can be precisely studied by monitoring the rate of formation of this labeled SAM. This allows for the determination of key kinetic parameters such as Kₘ and k꜀ₐₜ under various conditions. Furthermore, the regulation of MAT activity by allosteric effectors or post-translational modifications can be investigated by measuring changes in the rate of labeled SAM production. The labeled product is essential for tracing the flux through the methionine cycle and understanding how cells regulate the supply of methyl groups for processes like DNA, RNA, and protein methylation.
Methyltransferases are a large family of enzymes that transfer a methyl group from a donor, typically SAM, to a variety of acceptor molecules, including proteins, lipids, and nucleic acids. nih.gov L-METHIONINE (1-13C; METHYL-D3) is a precursor for the endogenously produced labeled SAM, making it an invaluable tracer for studying the mechanisms of these enzymes.
A prominent example is the study of the METTL3-14 complex, the primary enzyme responsible for N⁶-methyladenosine (m⁶A) modification of messenger RNA (mRNA). elifesciences.org Mechanistic studies on METTL3-14 utilize SAM and substrate analogues to understand how the enzyme recognizes its target and catalyzes methyl transfer. nih.govelifesciences.org By using SAM derived from labeled methionine, researchers can:
Follow the transfer of the labeled methyl group to the adenosine (B11128) substrate. nih.gov
Use techniques like NMR and X-ray crystallography with bisubstrate analogues (which mimic the transition state) to identify the specific amino acid residues in the enzyme's active site that are crucial for binding SAM and the RNA substrate. biorxiv.orgelifesciences.org
Confirm the roles of key residues through mutational analysis; for instance, mutating specific residues in the METTL3 active site has been shown to abolish catalytic activity, confirming their direct involvement in the reaction. elifesciences.orgelifesciences.org
| Residue in METTL3 | Role in Catalysis | Source |
| D395, Y406, E481, K513 | Involved in binding the adenosine substrate; mutation to alanine (B10760859) significantly reduces or abolishes catalytic activity. | elifesciences.orgelifesciences.org |
| D377, I378, F534, N549 | Form polar contacts with the adenosine moiety of the SAM analogue. | biorxiv.org |
| D395, R536, H538, N539 | Form polar contacts with the methionine part of the SAM analogue. | biorxiv.org |
Isotopically labeled methionine is crucial for tracing atoms through de novo synthesis pathways. While the direct use of L-METHIONINE (1-13C; METHYL-D3) in studies of cyclopropane (B1198618) fatty acid synthase is not extensively documented in readily available literature, its application can be understood from studies of analogous pathways, such as the biosynthesis of methionine itself.
The enzyme methionine synthase catalyzes the final step in methionine biosynthesis, transferring a methyl group from 5-methyl-tetrahydrofolate to homocysteine. bohrium.comnih.gov Isotope ratio monitoring by ¹³C NMR has been used to measure the position-specific distribution of ¹³C in naturally occurring L-methionine. nih.gov These studies revealed that the S-methyl group is naturally depleted in ¹³C compared to the rest of the molecule. bohrium.comnih.gov This depletion is a direct consequence of the enzymatic synthesis mechanism. Using a specifically labeled precursor like L-METHIONINE (1-13C; METHYL-D3) in reverse, or labeled precursors in the forward reaction, allows for precise quantification of the flux and isotope effects within such de novo synthesis pathways.
Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The substitution of lighter isotopes (¹²C, ¹H) with heavier ones (¹³C, ²H or D) can alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), occurs because the heavier isotopes form stronger covalent bonds, requiring more energy to break. Measuring the KIE provides powerful insights into the rate-limiting step of a reaction mechanism.
The dual-labeled methyl group in L-METHIONINE (1-13C; METHYL-D3) is particularly useful for KIE studies of methyltransferases.
¹³C KIE: The transfer of the methyl group involves the cleavage of a carbon-sulfur bond in SAM. A significant ¹³C KIE indicates that this bond-breaking event is part of the rate-determining step. For example, theoretical calculations for the reaction catalyzed by cobalamin-independent methionine synthase predict a strong normal ¹³C KIE of 1.087, suggesting that the methyl transfer step is kinetically limiting. bohrium.comnih.gov
Deuterium (B1214612) KIE: The presence of three deuterium atoms (a CD₃ group) can lead to a secondary KIE, which can provide further information about the geometry and vibrational environment of the transition state.
| Enzyme | Isotope | KIE Value (Calculated) | Implication | Source |
| Methionine Synthase | ¹³C | 1.087 | Methyl transfer from 5Me-THF to homocysteine is a kinetically limiting step. | bohrium.comnih.gov |
Enzyme Activity and Regulatory Responses to Methionine Availability and Isotopic Labeling
Introducing L-METHIONINE (1-13C; METHYL-D3) into a cellular system allows for the investigation of how enzymatic and regulatory networks respond to methionine availability. The labeled compound acts as a tracer to quantify metabolic flux through various pathways, such as protein synthesis and degradation.
A study using [methyl-D₃]-¹³C-methionine in C2C12 myotubes (a mouse muscle cell line) demonstrated its utility in simultaneously measuring the rates of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). researchgate.net The incorporation of the labeled methionine into cellular protein provides a direct measure of the fractional synthetic rate (FSR). Concurrently, the release of a methylated amino acid, [methyl-D₃]-3-methylhistidine, into the cell culture media allows for the calculation of the fractional breakdown rate (FBR). researchgate.net This dual-tracer approach provides a dynamic view of protein turnover and how it is regulated by cellular conditions. The results showed that MPS rates were initially high after the introduction of the tracer and then gradually declined, while MPB rates remained more constant before increasing at later time points. researchgate.net
| Time Point (hours) | Fractional Synthetic Rate (FSR) (%/h) | Fractional Breakdown Rate (FBR) (%/h) | Source |
| 4 | 2.2 ± 0.1 | 2.3 ± 0.3 | researchgate.net |
| 6 | 2.6 ± 0.1 | - | researchgate.net |
| 8 | - | 2.2 ± 0.2 | researchgate.net |
| 48 | 1.4 ± 0.01 | 4.8 ± 0.2 | researchgate.net |
Emerging Applications and Advanced Research Paradigms
Integration with Multi-Omics Data for Systems-Level Understanding
The true power of modern biological inquiry lies in the integration of multiple data streams to create a holistic, systems-level view of cellular processes. L-METHIONINE (1-13C; METHYL-D3) is central to this paradigm, providing a dynamic functional layer that complements other "omics" technologies. The data generated from this tracer, which details the flux through metabolic pathways, can be integrated with genomics, transcriptomics, and proteomics data.
Multivariate statistical methods are essential for this integration, reducing the dimensionality of large datasets to uncover meaningful biological patterns. mixomics.org For instance, frameworks like DIABLO (Data Integration Analysis for Biomarker discovery using Latent cOmponents) are designed to integrate different types of 'omics data (e.g., proteomics, metabolomics) from the same set of samples, identifying multi-omics signatures that are highly correlated and can discriminate between different biological states, such as disease vs. healthy. nih.gov The metabolic flux data obtained by tracing L-METHIONINE (1-13C; METHYL-D3) serves as a critical input, revealing the functional consequences of genetic or protein expression changes and leading to a more robust understanding of the system as a whole. mixomics.orgnih.gov
Development of Advanced Computational Models for Metabolic Flux and Network Analysis
The use of L-METHIONINE (1-13C; METHYL-D3) is intrinsically linked to the development of sophisticated computational models for quantifying the rates (fluxes) of metabolic pathways. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique that uses the isotopic labeling patterns in metabolites to calculate intracellular fluxes. nih.govfrontiersin.org
Advanced approaches move beyond steady-state assumptions. Isotopically non-stationary metabolic flux analysis (INST-MFA) is a powerful extension that leverages time-course labeling data to resolve fluxes that are otherwise difficult to quantify. researchgate.net This is particularly important for systems with large metabolite pools that are slow to reach isotopic equilibrium. nih.gov For example, a study on methionine metabolism in human fibrosarcoma cells used 13C methionine labeling kinetics to quantify fluxes through transmethylation and propylamine (B44156) transfer cycles, which are crucial for methylation and polyamine biosynthesis. nih.gov
These experimental approaches are supported by specialized computational tools. Software like the R package SIMPEL (Stable Isotope-assisted Metabolomics for Pathway Elucidation) automates the analysis of high-resolution mass spectrometry data, simplifying the interpretation of complex isotopic enrichment datasets and facilitating their use in flux modeling. researchgate.net Such models have been instrumental in metabolic engineering, as demonstrated in a study of Saccharomyces cerevisiae, where 13C-MFA revealed that increased flux through the TCA cycle and oxidative phosphorylation was key to the overproduction of S-adenosyl-L-methionine (SAM), a vital methyl donor. nih.gov
Novel Experimental Designs for Tracing Complex Biological Processes
The unique structure of L-METHIONINE (1-13C; METHYL-D3) enables innovative experimental designs to dissect complex and dynamic biological processes.
One such design involves the careful kinetic analysis of isotope enrichment in both intracellular and extracellular metabolite pools. Researchers have shown that accounting for the mixing of these pools is critical for accurately quantifying methionine metabolic fluxes, developing a robust analytical approach based on measuring the isotope-labeling kinetics in both compartments over time using liquid chromatography-mass spectrometry (LC-MS). nih.gov
Another novel application is the simultaneous measurement of muscle protein synthesis (MPS) and breakdown (MPB). By incubating C2C12 myotubes with [methyl-D3]-13C-methionine, researchers could track the tracer's incorporation into protein as a measure of synthesis. researchgate.net Concurrently, they measured the rate of appearance of a labeled breakdown product, [methyl-D3]-3-methylhistidine, in the cell culture media to determine the fractional breakdown rate. researchgate.net This dual measurement provides a dynamic picture of protein turnover within the cell.
Furthermore, a technique known as Stable Isotope Tagging of Epitopes (SITE) utilizes labeled methionine to identify virus-induced peptides, which is a critical step in vaccine development. scientificlabs.co.uksigmaaldrich.comscientificlabs.com
Innovations in Isotopic Labeling Strategies for Specific Research Questions
L-METHIONINE (1-13C; METHYL-D3) is at the forefront of innovative labeling strategies tailored to answer highly specific research questions, particularly in proteomics and structural biology.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The labeled methyl group is a powerful probe for NMR studies. fishersci.com Incorporating L-METHIONINE (1-13C; METHYL-D3) into proteins allows for the study of protein structure, dynamics, and interactions, even in large molecular machines, without the need for full protein deuteration. researchgate.net
Enhanced Labeling Efficiency: For protein expression systems where labeling can be inefficient or costly, novel strategies have been developed. One such method involves using the enzyme methionine-γ-lyase to deplete unlabeled methionine from rich growth media before adding the labeled isotope, significantly improving the incorporation efficiency for NMR studies. researchgate.net
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a widely used mass spectrometry-based proteomic technique for quantifying relative protein abundance between different cell populations. L-METHIONINE (1-13C; METHYL-D3) can be used as one of the "heavy" amino acids in a SILAC experiment to differentially label an entire proteome. medchemexpress.com
These strategies allow researchers to selectively introduce a detectable isotopic signature to probe specific molecular events, from protein folding and function to whole-proteome quantification.
Contribution to Fundamental Biological Discoveries and Mechanistic Insights
The application of L-METHIONINE (1-13C; METHYL-D3) and its isotopic cousins has directly led to fundamental discoveries and deeper mechanistic understanding across various fields of biology.
Tracing experiments have been pivotal in cancer metabolism research. For instance, studies using labeled methionine have quantified how the deletion of the enzyme methylthioadenosine phosphorylase (MTAP), a common event in cancer, alters methionine metabolism and increases flux towards polyamine synthesis, a pro-tumorigenic pathway. nih.gov
In the field of biotechnology, 13C-MFA using labeled substrates has elucidated the metabolic engineering principles needed to enhance the production of valuable biomolecules. The discovery that high respiration and TCA cycle activity are linked to increased S-adenosyl-L-methionine (SAM) production in yeast provides a clear strategy for optimizing industrial fermentation processes. nih.gov SAM itself is a universal methyl donor, critical for the methylation of DNA, RNA, and proteins, a fundamental process whose study is enabled by tracing methionine's labeled methyl group. nih.gov
Furthermore, these isotopic tools provide unparalleled insight into protein dynamics. The ability to precisely measure fluctuating rates of muscle protein synthesis and breakdown in response to stimuli offers a window into the mechanisms of muscle maintenance, growth, and atrophy. researchgate.net NMR studies using methyl-labeled methionine have also been crucial for characterizing the subtle conformational changes that occur when a protein binds to a ligand, providing a detailed view of molecular function. researchgate.net
Research Findings Summary
| Research Area | Experimental Approach | Key Finding | Compound Used |
| Cancer Metabolism | Kinetic flux profiling with 13C-methionine in fibrosarcoma cells | Quantified fluxes in transmethylation and propylamine transfer cycles; showed that MTAP deletion increases flux via ornithine decarboxylase. nih.gov | 13C Methionine |
| Biotechnology | 13C-Metabolic Flux Analysis (13C-MFA) in Saccharomyces cerevisiae | High S-adenosyl-L-methionine (SAM) production is linked to enhanced ATP regeneration via high TCA cycle and respiration fluxes. nih.gov | 13C-labeled substrates |
| Muscle Physiology | Time-course labeling of C2C12 myotubes with subsequent LC-MS analysis | Enabled simultaneous quantification of muscle protein synthesis (MPS) and fractional breakdown rate (FBR) by tracing tracer incorporation and breakdown product release. researchgate.net | [methyl-D3]-13C-methionine |
| Structural Biology | NMR spectroscopy of proteins expressed in media with labeled methionine | Allowed for the study of protein-ligand interactions by observing chemical shifts in the labeled methyl groups. researchgate.net | ¹³Cε-methionine |
| Vaccine Development | Stable Isotope Tagging of Epitopes (SITE) | Used for the identification of virus-induced peptides presented by the immune system. scientificlabs.co.uksigmaaldrich.com | L-Methionine-(methyl-13C,d3) |
Q & A
Q. How can response surface methodology (RSM) optimize L-methionine (1-¹³C; methyl-D₃) production in microbial systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
